Methylphenylphosphine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

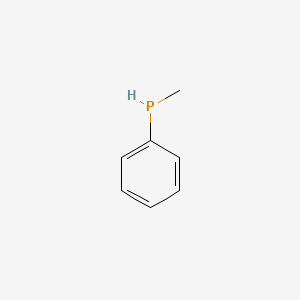

Methylphenylphosphine is a useful research compound. Its molecular formula is C7H9P and its molecular weight is 124.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Synthesis and Catalysis

Methylphenylphosphine serves as a versatile ligand in coordination chemistry, facilitating numerous catalytic reactions. Its unique phosphorus atom allows for effective coordination with transition metals, leading to the formation of stable metal complexes.

Table 1: Catalytic Applications of this compound

Recent studies have explored the potential biological activities of this compound and its metal complexes. These compounds have shown promise in anticancer research due to their ability to induce apoptosis in cancer cells.

Table 2: Anticancer Activity of this compound Complexes

| Complex Type | Cancer Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound-Au(I) Complex | A549 (lung cancer) | 0.12 | Induces apoptosis via caspase activation |

| This compound-Pt(II) Complex | MCF-7 (breast cancer) | 0.25 | Inhibits cell proliferation |

| This compound-Ag(I) Complex | HeLa (cervical cancer) | 0.18 | Disrupts mitochondrial function |

Materials Science

In materials science, this compound is utilized in the synthesis of phosphine-based polymers and nanomaterials. Its ability to stabilize metal nanoparticles makes it valuable in developing advanced materials for electronics and photonics.

Table 3: Applications in Materials Science

| Application Type | Description | Reference |

|---|---|---|

| Nanoparticle Stabilization | Stabilizes metal nanoparticles for sensors | |

| Polymer Synthesis | Used in the creation of phosphorescent polymers |

Study on Anticancer Properties

A recent study evaluated the anticancer effects of various metal complexes derived from this compound. The results indicated significant cytotoxic effects on multiple cancer cell lines, with some complexes demonstrating selectivity towards resistant strains.

Enzyme Inhibition Analysis

Another investigation focused on the interaction of this compound with thioredoxin reductase, a key enzyme involved in redox balance and cancer progression. The findings revealed that this compound significantly inhibited the enzyme's activity, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.

化学反応の分析

Catalytic Activity in Thiol-Michael Addition Reactions

Methylphenylphosphine acts as a highly efficient catalyst for thiol-ene reactions, outperforming traditional amine catalysts :

| Catalyst | Reaction Time | Conversion | By-product Risk |

|---|---|---|---|

| This compound | 2–5 minutes | >95% | Moderate* |

| Triethylamine | 6–12 hours | 80–90% | Low |

| DBU | 3–8 hours | 85–95% | Low |

*By-products form via phosphine addition to vinyl groups at concentrations >5 mol% .

Key Findings :

-

Enables rapid crosslinking of methacrylate oligomers (e.g., PEG-diacrylate) with dithiols .

-

Optimal catalytic loading: 0.5–1.0 mol% to minimize side reactions .

Coordination Chemistry and Ligand Behavior

As a ligand, this compound forms complexes with transition metals, exhibiting distinct stereochemical effects :

-

Diastereotopicity : P-methyl groups become inequivalent in chiral metal complexes (e.g., Ru, Pd), appearing as separate doublets in 1H NMR (δ=1.2) .

-

NMR Signatures :

Oxidation and By-product Pathways

a. Air Oxidation

Autoxidation in air produces this compound oxide :

(C₆H₅)(CH₃)₂P + O₂ → (C₆H₅)(CH₃)₂P=O

b. Competitive Alkylation

At high concentrations (>5 mol%), this compound undergoes unintended addition to acrylates :

(C₆H₅)(CH₃)₂P + CH₂=CHCOOR → (C₆H₅)(CH₃)₂P-CH₂CH₂COOR

Comparative Reactivity in Electrophilic Substitutions

This compound participates in asymmetric electrophilic reactions at phosphorus:

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Pd-catalyzed alkylation | K₂CO₃, THF, 70°C | Retention of P-configuration | |

| Ru-catalyzed benzylation | [(R)-Difluorophos]Ru(H) | (Rₚ)-products, 57–95% ee |

This synthesis of this compound’s reactivity underscores its dual role as a catalyst and ligand, with critical dependencies on reaction stoichiometry and catalyst loading. Data-driven optimization (e.g., <1 mol% loading, inert atmospheres) minimizes side reactions while maximizing utility in polymer chemistry and asymmetric synthesis .

特性

CAS番号 |

6372-48-1 |

|---|---|

分子式 |

C7H9P |

分子量 |

124.12 g/mol |

IUPAC名 |

methyl(phenyl)phosphane |

InChI |

InChI=1S/C7H9P/c1-8-7-5-3-2-4-6-7/h2-6,8H,1H3 |

InChIキー |

MHERPFVRWOTBSF-UHFFFAOYSA-N |

正規SMILES |

CPC1=CC=CC=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。